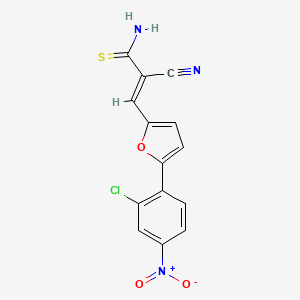
N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a benzene ring substituted with three methyl groups at positions 2, 4, and 6, along with a sulfonamide group.
Mécanisme D'action
Target of Action
It’s structurally similar to sulfamethazine, a sulfanilamide anti-infective agent . Sulfanilamides typically target bacterial enzymes involved in folic acid synthesis, inhibiting bacterial growth.
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets via hydrogen bonding and hydrophobic interactions . The presence of the sulfonamide group could potentially allow it to act as a competitive inhibitor of enzymes, mimicking the natural substrate’s structure .
Biochemical Pathways
Sulfonamides like sulfamethazine typically interfere with the synthesis of folic acid in bacteria, disrupting dna synthesis and cell replication .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body . They are primarily excreted unchanged in the urine .
Result of Action
If it acts similarly to other sulfonamides, it would inhibit bacterial growth by interfering with folic acid synthesis, a crucial component for bacterial dna replication .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of the antibiotic sulfamethazine in the environment can enhance the invasion ability of some manure-borne invaders
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature, pressure, and residence time.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Applications De Recherche Scientifique
N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
- N,N′-bis(4,6-dimethylpyrimidin-2-yl)-substituted pyromellitic diimides
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on both the pyrimidine and benzene rings, which imparts distinct chemical and biological properties. Its ability to act as a potent antibacterial agent by inhibiting folic acid synthesis sets it apart from other similar compounds .
Propriétés
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-6-10(2)14(11(3)7-9)21(19,20)18-15-16-12(4)8-13(5)17-15/h6-8H,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCJPVMGDPJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NC(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
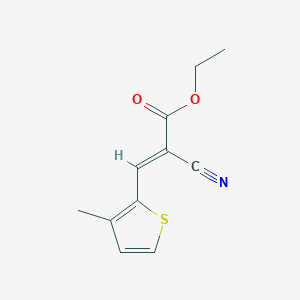
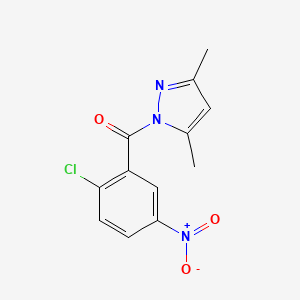
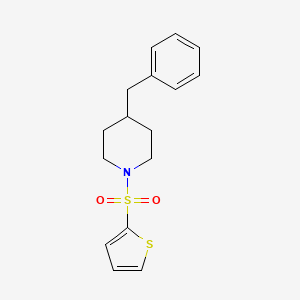
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-furamide](/img/structure/B5502537.png)
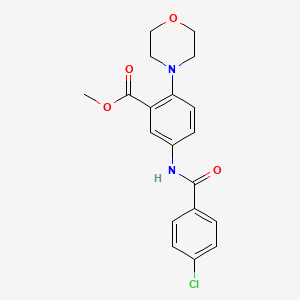
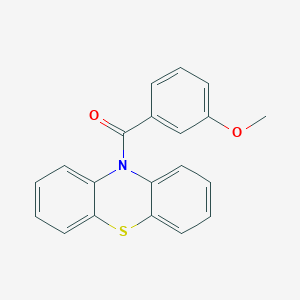
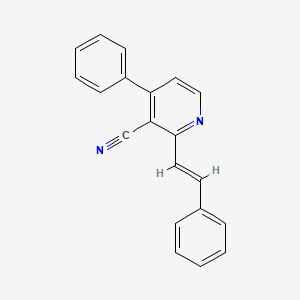
![4-bromo-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5502553.png)

![3-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B5502570.png)
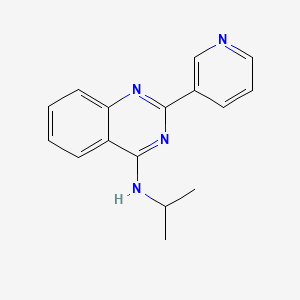
![4-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-1,4-oxazepane](/img/structure/B5502593.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5502601.png)
